ethyl 2-phenyl-5-(N-(phenylsulfonyl)butyramido)benzofuran-3-carboxylate
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Overview
Description
Ethyl 2-phenyl-5-(N-(phenylsulfonyl)butyramido)benzofuran-3-carboxylate is a complex organic compound that belongs to the class of benzofuran derivatives. Benzofurans are known for their diverse biological activities and are often used in medicinal chemistry for drug development. This particular compound features a benzofuran core with various functional groups, making it a subject of interest in synthetic organic chemistry and pharmaceutical research.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of ethyl 2-phenyl-5-(N-(phenylsulfonyl)butyramido)benzofuran-3-carboxylate typically involves multiple steps, starting from readily available precursors. One common synthetic route includes:
Formation of Benzofuran Core: The benzofuran core can be synthesized through a cyclization reaction involving a phenol derivative and an appropriate alkyne or alkene under acidic or basic conditions.
Introduction of the Carboxylate Group: The carboxylate group is introduced via esterification, often using ethyl alcohol and a carboxylic acid derivative in the presence of a catalyst such as sulfuric acid.
Attachment of the Phenyl and Butyramido Groups: The phenyl and butyramido groups are typically introduced through nucleophilic substitution reactions. The phenylsulfonyl group can be added using sulfonyl chloride and a base like pyridine.
Final Assembly: The final compound is assembled through a series of coupling reactions, often using reagents like EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) and DMAP (4-dimethylaminopyridine) to facilitate amide bond formation.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic route for scale-up. This includes:
Optimization of Reaction Conditions: Adjusting temperature, pressure, and solvent systems to maximize yield and purity.
Use of Catalysts: Employing catalysts to increase reaction rates and selectivity.
Purification Techniques: Utilizing techniques such as recrystallization, chromatography, and distillation to purify the final product.
Chemical Reactions Analysis
Types of Reactions
Ethyl 2-phenyl-5-(N-(phenylsulfonyl)butyramido)benzofuran-3-carboxylate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide, potentially leading to the formation of carboxylic acids or ketones.
Reduction: Reduction reactions using agents like lithium aluminum hydride can convert certain functional groups, such as esters to alcohols.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Nucleophiles like amines or thiols in the presence of a base.
Major Products
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of alcohols.
Substitution: Formation of new amides or sulfonamides.
Scientific Research Applications
Ethyl 2-phenyl-5-(N-(phenylsulfonyl)butyramido)benzofuran-3-carboxylate has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored as a potential drug candidate due to its structural similarity to other bioactive benzofuran derivatives.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of ethyl 2-phenyl-5-(N-(phenylsulfonyl)butyramido)benzofuran-3-carboxylate is not fully understood, but it is believed to interact with various molecular targets, including enzymes and receptors. The compound’s effects are likely mediated through:
Binding to Enzymes: Inhibiting or activating specific enzymes involved in metabolic pathways.
Receptor Interaction: Modulating receptor activity, potentially affecting signal transduction pathways.
Comparison with Similar Compounds
Ethyl 2-phenyl-5-(N-(phenylsulfonyl)butyramido)benzofuran-3-carboxylate can be compared to other benzofuran derivatives, such as:
2-Phenylbenzofuran: Lacks the additional functional groups, making it less versatile in chemical reactions.
5-(N-Butyramido)benzofuran: Similar structure but without the phenylsulfonyl group, which may affect its biological activity.
Ethyl 3-carboxylatebenzofuran: Similar core structure but different substituents, leading to different chemical and biological properties.
This compound’s unique combination of functional groups provides it with distinct chemical reactivity and potential biological activities, setting it apart from other benzofuran derivatives.
Properties
IUPAC Name |
ethyl 5-[benzenesulfonyl(butanoyl)amino]-2-phenyl-1-benzofuran-3-carboxylate |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C27H25NO6S/c1-3-11-24(29)28(35(31,32)21-14-9-6-10-15-21)20-16-17-23-22(18-20)25(27(30)33-4-2)26(34-23)19-12-7-5-8-13-19/h5-10,12-18H,3-4,11H2,1-2H3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
GENLVHAEHIMWIM-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCC(=O)N(C1=CC2=C(C=C1)OC(=C2C(=O)OCC)C3=CC=CC=C3)S(=O)(=O)C4=CC=CC=C4 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C27H25NO6S |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
491.6 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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